molecular formula C15H16BrNO2S B2998162 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide CAS No. 1374679-86-3

4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B2998162
CAS No.: 1374679-86-3
M. Wt: 354.26
InChI Key: QRDQYLGARHPIRV-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a benzenesulfonamide core substituted with bromine at position 4, methyl groups at positions 2 and 5, and an N-linked 2-methylphenyl group. This compound belongs to a broader class of sulfonamides, which are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-10-6-4-5-7-14(10)17-20(18,19)15-9-11(2)13(16)8-12(15)3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDQYLGARHPIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, highlighting its potential applications in pharmacology.

Chemical Structure

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of bromine and methyl groups contributes to its unique reactivity and binding affinities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt metabolic pathways, leading to various therapeutic effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against Escherichia coli with an MIC of 6.72 mg/mL and against Staphylococcus aureus with an MIC of 6.63 mg/mL .
  • Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis, a critical pathway for bacterial growth and survival.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects:

  • In Vivo Studies : In rat models, the compound significantly reduced carrageenan-induced paw edema by approximately 94.69% at optimal doses .
  • Cellular Mechanisms : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzenesulfonamides, including our compound, against multi-drug resistant strains. The results indicated that the compound maintained effectiveness even against resistant strains, making it a potential candidate for further development in antibiotic therapies .
  • Toxicological Profile : In a toxicity assessment involving animal models, the compound exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses. This suggests a promising therapeutic window for clinical applications .

Data Summary Table

Biological ActivityObservationsMIC (mg/mL)Reference
AntimicrobialEffective against E. coli6.72
Effective against S. aureus6.63
Anti-inflammatoryReduced paw edema by 94.69%-
ToxicityFavorable safety profile-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide with analogous sulfonamide derivatives, focusing on structural variations, synthesis methods, and inferred biological implications.

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Notable Properties/Applications Reference
This compound Br (C4), CH₃ (C2, C5), 2-methylphenyl (N-linked) ~352.3 (estimated) Benchmark structure for comparison. Potential enzyme inhibition (inferred from sulfonamide class activity).
4-Bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide Br (C4), CH₃ (C2, C5), morpholine-propyl (N-linked) ~427.3 Morpholine moiety enhances solubility and pharmacokinetics. Investigated for CNS-targeted drug design due to morpholine’s blood-brain barrier permeability.
4-Bromo-2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide Br (C4), Cl (C2, C6), trimethylpyrazole (N-linked) ~444.7 Dichloro substitution increases electrophilicity; pyrazole ring may enhance binding to kinases. Intermediate in Suzuki cross-coupling reactions for antitrypanosomal agents.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br (C4), OCH₃ (C2, C5), phenethylamine backbone ~261.1 Methoxy groups and phenethylamine core classify it as a psychoactive designer drug. Serotonergic activity; used in neuropharmacology studies.
4-Bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzene sulfonamide Br (C4), Cl (C4'), OCH₃ (C2', C5'), bis-sulfonamide ~625.7 Dual sulfonamide groups increase steric bulk and potential for π-π stacking. No biological data reported; structural complexity suggests use in crystallography or material science.

Key Observations:

Substituent Effects on Bioactivity: The morpholine derivative (Table 1, Row 2) demonstrates how polar substituents can improve solubility and CNS penetration, a critical factor in drug development. In contrast, 2C-B (Row 4) lacks a sulfonamide group but retains bromine and methoxy substituents, which confer hallucinogenic properties via serotonin receptor agonism.

Synthetic Utility :

  • The dichloro-pyrazole derivative (Row 3) serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of brominated sulfonamides in medicinal chemistry.

Crystallographic Applications :

  • Highly substituted derivatives like the bis-sulfonamide (Row 5) are often used in crystallographic studies due to their defined molecular packing, as validated by tools like SHELXL and ORTEP.

Research Findings and Implications

  • For example, the morpholine variant (Row 2) is hypothesized to target enzymes like N-myristoyltransferase, similar to trypanocidal agents.
  • Synthetic Challenges : Brominated sulfonamides often require precise stoichiometry and palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling, as seen in .
  • Analytical Validation : Structural confirmation of these compounds relies heavily on NMR, mass spectrometry, and X-ray crystallography, with software like SHELXL ensuring accurate refinement.

Q & A

Q. What are the common synthetic routes for 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-methylaniline with 4-bromo-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates are characterized via 1H^1H/13C^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) is used to confirm stereochemistry and packing motifs . Purity is assessed using HPLC with UV detection (λ = 254 nm), and column chromatography (silica gel, ethyl acetate/hexane gradient) is employed for purification .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : SCXRD analysis (e.g., using Oxford Diffraction Xcalibur or Bruker D8 Venture systems) reveals the spatial arrangement. For example, in related sulfonamides, N–H···O hydrogen bonds and π-π stacking between aromatic rings dominate the packing. Data refinement with SHELXL or OLEX2 software identifies bond angles, torsion angles, and thermal displacement parameters. Non-covalent interactions are visualized using Mercury or CrystalExplorer .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR confirms substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons split due to bromine’s deshielding effect).
  • FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm1^{-1}; N–H bending near 1550 cm1^{-1}.
  • UV-Vis : Conjugation between the sulfonamide and aryl groups generates absorption bands at 270–300 nm.
    Cross-validation with SCXRD or computational simulations (e.g., Gaussian DFT) resolves ambiguities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict reactivity of this sulfonamide?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as sulfonylation energy barriers. Transition states are identified using intrinsic reaction coordinate (IRC) analysis. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets. Quantum mechanical/molecular mechanical (QM/MM) simulations assess solvent effects . For instance, ICReDD’s reaction path search methods combine quantum calculations with experimental data to narrow optimal conditions .

Q. How do researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?

  • Methodological Answer : Discrepancies may arise from solvent effects, dynamic motion, or crystal packing. Strategies include:
  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent environments.
  • Dynamic NMR : Variable-temperature NMR probes conformational exchange (e.g., hindered rotation in sulfonamide groups).
  • SCXRD Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .
    If contradictions persist, synchrotron radiation or neutron diffraction (for H-atom positions) may be required .

Q. What strategies are used to study this compound’s biological activity, such as enzyme inhibition?

  • Methodological Answer :
  • In Vitro Assays : Test against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy or fluorescence quenching. IC50_{50} values are calculated via nonlinear regression of dose-response curves.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100+ ns to assess binding stability.
  • SAR Studies : Modify substituents (e.g., bromine to chlorine) to correlate structure with activity. Biological data is cross-referenced with ADMET predictions (SwissADME) .

Q. How are reaction conditions optimized for scale-up without compromising yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs (e.g., 2k^k or Box-Behnken) to test variables (temperature, catalyst loading).
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions.
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation.
    Green metrics (E-factor, PMI) evaluate sustainability. For example, replacing DMF with cyclopentyl methyl ether (CPME) improves eco-efficiency .

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